molecular formula C13H9BrClNO4S B2892680 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid CAS No. 306764-81-8

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

Cat. No. B2892680
CAS RN: 306764-81-8
M. Wt: 390.63
InChI Key: WFJZFEXHLJNUBP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately :

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: has potential applications in medicinal chemistry, particularly in the synthesis of boronic acid derivatives. These compounds have been explored for their anticancer properties . The introduction of boronic acid groups to bioactive molecules can modify selectivity and improve pharmacokinetic characteristics, potentially leading to new drugs with enhanced efficacy against cancer cells.

Polymer Materials: Synthesis and Modification

In the field of polymer materials, this compound could be used to modify the properties of polymers. Boronic acids and their derivatives play a crucial role in the synthesis of substances and are often used as laboratory chemicals for creating new materials with specific characteristics .

Optoelectronics: Material Development

The boronic acid group is significant in the development of materials for optoelectronic applications. Organoboron compounds, including derivatives of boronic acids, are used in the synthesis of materials that have applications in imaging and optoelectronics due to their unique light-absorbing and emitting properties .

Catalysis: Enhancing Reaction Efficiency

Boronic acids and their derivatives, such as 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid , are known to catalyze various chemical reactions. They are particularly useful in cross-coupling reactions, which are fundamental in organic synthesis and pharmaceutical manufacturing .

Bioactive Compound Synthesis: Drug Design

This compound could be involved in the synthesis of bioactive compounds, where boronic acids serve as intermediates in the creation of molecules with biological activity. These activities include antibacterial, antiviral, and other therapeutic effects .

Imaging: Contrast Agents and Diagnostic Tools

While direct applications of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid in imaging are not well-documented, boronic acid derivatives are explored for their potential use as contrast agents and in diagnostic tools due to their ability to bind to various biological substrates .

properties

IUPAC Name

5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJZFEXHLJNUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

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